Kinome-Wide Selectivity: LY2780301 Achieves a Selectivity Score of 0 Versus 125–153 for Competing ATP-Competitive AKT Inhibitors
In a standardized kinase selectivity scoring panel comparing clinically evaluated AKT inhibitors, LY2780301 achieved a selectivity score of 0, indicating that it hits only its designated primary target (p70S6K) with no detectable activity against other kinases in the panel. In contrast, the pan-AKT inhibitor GSK690693 scored 125 (hitting AMPK, STING, and ULK1 among others), Ipatasertib (GDC-0068) scored 130, and AZD5363 (Capivasertib) scored 153 (hitting ROCK2) . This represents a categorical rather than incremental difference in selectivity, with LY2780301 showing at minimum a >100-fold selectivity window for AKT and p70S6K over the rest of the human kinome, as confirmed by comprehensive kinome screening approaches . The compound further demonstrates minimal activity against structurally related AGC kinase family members including protein kinase A (PKA), protein kinase C (PKC) isoforms, and serum/glucocorticoid-regulated kinase (SGK) .
| Evidence Dimension | Kinase selectivity score (lower = more selective) |
|---|---|
| Target Compound Data | Selectivity score: 0. Target hit: p70S6K only. >100-fold selectivity for AKT and p70S6K over kinome. |
| Comparator Or Baseline | GSK690693: 125; Ipatasertib: 130; AZD5363 (Capivasertib): 153 (same panel) |
| Quantified Difference | LY2780301 selectivity score is 125–153 points lower (i.e., cleaner profile with 0 off-targets detected vs 125+ for comparators) |
| Conditions | Standardized kinase selectivity panel (Selleck AKT Kinase Inhibitor Comparison); comprehensive kinome screening |
Why This Matters
A selectivity score of 0 versus 125–153 means LY2780301 functions as a far cleaner chemical probe, enabling researchers to attribute biological effects specifically to dual AKT/p70S6K blockade without confounding off-target kinase contributions.
